molecular formula C40H67NO5 B12725282 N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid CAS No. 150840-49-6

N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid

Cat. No.: B12725282
CAS No.: 150840-49-6
M. Wt: 642.0 g/mol
InChI Key: GAVBICAHSHTFPO-QPPLJHNISA-N
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Description

N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a lupane skeleton with various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, including the functionalization of the lupane skeleton and the introduction of the aminoundecanoic acid moiety. Common synthetic routes may include:

    Oxidation: of lupane derivatives to introduce the 20-oxo group.

    Hydroxylation: at the 3beta position.

    Coupling reactions: to attach the aminoundecanoic acid moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor binding: Modulating the activity of receptors on cell surfaces.

    Signal transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another lupane-type triterpenoid with similar biological activities.

    Oleanolic acid: A triterpenoid with anti-inflammatory and anticancer properties.

    Ursolic acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness

N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

150840-49-6

Molecular Formula

C40H67NO5

Molecular Weight

642.0 g/mol

IUPAC Name

11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C40H67NO5/c1-27(42)28-18-23-40(35(46)41-26-14-12-10-8-7-9-11-13-15-33(44)45)25-24-38(5)29(34(28)40)16-17-31-37(4)21-20-32(43)36(2,3)30(37)19-22-39(31,38)6/h28-32,34,43H,7-26H2,1-6H3,(H,41,46)(H,44,45)/t28-,29?,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1

InChI Key

GAVBICAHSHTFPO-QPPLJHNISA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O

Origin of Product

United States

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